molecular formula C10H22O2 B1433862 1,10-Decane-D20-diol CAS No. 347841-78-5

1,10-Decane-D20-diol

Cat. No.: B1433862
CAS No.: 347841-78-5
M. Wt: 194.4 g/mol
InChI Key: FOTKYAAJKYLFFN-KHKAULECSA-N
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Description

It is a diol with the molecular formula C10H22O2 and a molecular weight of 174.28 g/mol . This compound is characterized by the presence of two hydroxyl groups (-OH) attached to the terminal carbon atoms of a decane chain, making it a versatile intermediate in various chemical processes.

Preparation Methods

1,10-Decane-D20-diol can be synthesized through several methods. One common approach involves the hydrogenation of sebacic acid, a process similar to that used for producing 1,6-hexanediol . This method typically involves the use of a hydrogenation catalyst under high pressure and temperature conditions. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

1,10-Decane-D20-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form decane.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,10-Decane-D20-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,10-Decane-D20-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. This property makes it useful in modifying the physical and chemical properties of polymers and other materials.

Comparison with Similar Compounds

1,10-Decane-D20-diol can be compared with other similar compounds, such as:

    1,6-Hexanediol: Another diol with a shorter carbon chain, used in similar applications but with different physical properties.

    1,8-Octanediol: A diol with an intermediate chain length, offering a balance between the properties of 1,6-hexanediol and 1,10-decanediol.

    1,12-Dodecanediol: A diol with a longer carbon chain, providing different mechanical and chemical properties.

The uniqueness of this compound lies in its specific chain length and the presence of deuterium atoms, which can influence its reactivity and stability in various applications .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-icosadeuteriodecane-1,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,1-10H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTKYAAJKYLFFN-KHKAULECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCO)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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